Thymopoietin, cys (28-39)-

Immunogen Antibody Production Peptide Immunization

Why choose Cys-thymopoietin 28-39? Unlike thymopentin (TP5) or fragments TP3/TP4, this 12-mer peptide is the only sequence proven to generate high-titer polyclonal antibodies with a 100% response rate. The added N-terminal cysteine enables carrier-free solid-phase immunization, while flanking residues ensure cross-reactivity with both human and bovine thymopoietin. Essential for sandwich ELISA, IHC, and RIA applications requiring species-independent detection. Request a custom synthesis quote for your required purity and scale.

Molecular Formula C64H104N18O22S
Molecular Weight 1509.7 g/mol
CAS No. 106939-01-9
Cat. No. B010988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymopoietin, cys (28-39)-
CAS106939-01-9
SynonymsCys-thymopoietin (28-39)
Cys-TP (28-39)
cysteinyl-thymopoietin (28-39)
thymopoietin, Cys (28-39)-
Molecular FormulaC64H104N18O22S
Molecular Weight1509.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N
InChIInChI=1S/C64H104N18O22S/c1-30(2)25-44(63(103)104)80-58(98)41(19-22-48(88)89)77-61(101)50(31(3)4)81-59(99)42(26-34-13-15-35(83)16-14-34)79-62(102)51(32(5)6)82-60(100)43(27-49(90)91)78-55(95)37(11-8-9-23-65)74-54(94)38(12-10-24-70-64(68)69)75-57(97)40(17-20-45(67)84)76-56(96)39(18-21-47(86)87)73-46(85)28-71-52(92)33(7)72-53(93)36(66)29-105/h13-16,30-33,36-44,50-51,83,105H,8-12,17-29,65-66H2,1-7H3,(H2,67,84)(H,71,92)(H,72,93)(H,73,85)(H,74,94)(H,75,97)(H,76,96)(H,77,101)(H,78,95)(H,79,102)(H,80,98)(H,81,99)(H,82,100)(H,86,87)(H,88,89)(H,90,91)(H,103,104)(H4,68,69,70)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-/m0/s1
InChIKeyMMZDOXPJLRJKSE-DBAKCZCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymopoietin, Cys (28-39)-: A Specialized Immunogenic Peptide for Thymopoietin Detection and Antibody Production


Thymopoietin, Cys (28-39)- (CAS 106939-01-9), also known as Cys-TP28-39, is a synthetic 12‑amino acid peptide covering residues 28–39 of the thymic hormone thymopoietin, with an added N‑terminal cysteine for site‑specific conjugation [1][2]. It contains the pentapeptide active site (residues 32–36, Arg‑Lys‑Asp‑Val‑Tyr) within the sequence CAGEQRKDVYVEL [1]. Unlike the minimal immunomodulatory fragment thymopentin (TP5, residues 32–36), this extended peptide is purpose‑built as an immunogen to generate polyclonal antibodies that recognize native thymopoietin in tissue sections and across species [2][3].

Why Thymopentin and Other Thymopoietin Fragments Cannot Substitute for Thymopoietin, Cys (28-39)- in Antibody-Based Applications


Thymopentin (TP5, residues 32–36) is the minimal active fragment for immunomodulation, but it lacks the flanking residues and conjugation handle that are indispensable for reliable immunogenicity [1]. Shorter fragments TP3 (32–34) and TP4 (32–35) likewise cannot serve as effective immunogens [2]. The 28–39 fragment, especially with the cysteine addition, uniquely enables reproducible, high‑titer antibody production when delivered via a solid‑phase carrier—peptide alone, peptide‑thyroglobulin conjugates, and other hydrophilic regions (e.g., 9–20) all fail to elicit antibodies [1]. Furthermore, antisera raised against this fragment cross‑react with both bovine and human thymopoietin, contrasting with monoclonal antibodies that are species‑restricted [3][4].

Thymopoietin, Cys (28-39)-: Head-to-Head and Comparative Evidence for Scientific Procurement


Quantified Immunogenicity: 100% Antibody Response Rate for Cys-Thymopoietin 28-39 Versus 0% for Comparators

In a direct comparative mouse immunization study, synthetic Cys‑thymopoietin 28–39 coupled by diazo linkages to paper disks elicited specific anti‑thymopoietin antibodies in 6 out of 6 mice (100% response rate) [1]. By contrast, mice immunized with peptide alone (0/6), peptide complexed with thyroglobulin (0/6), or with Cys‑thymopoietin 9–20 fragment delivered on paper disks (0/6) all failed to develop antibodies [1]. This demonstrates that only the 28–39 fragment provides a reliable immunogenic platform for antibody generation.

Immunogen Antibody Production Peptide Immunization

Exclusive Immunohistochemical Detection of Native Thymopoietin Using Anti‑Cys‑TP28‑39 Antiserum

Murine antiserum generated against synthetic Cys‑thymopoietin 28–39 specifically stains thymopoietin‑containing cells in cortical and medullary epithelial cells of both bovine and human thymus [1]. In contrast, monoclonal antibodies raised against native bovine thymopoietin completely fail to react with tissue sections of bovine thymus, likely because the epitopes they recognize are masked in the inactive precursor form [1]. This functional dichotomy makes Cys‑TP28‑39‑derived antisera uniquely suited for immunohistochemical studies.

Immunohistochemistry Tissue Localization Thymus

Broad Species Cross‑Reactivity of Cys‑Thymopoietin 28‑39‑Derived Antisera Versus Monoclonal Antibodies

Polyclonal antisera raised against Cys‑thymopoietin 28–39 react with both bovine and human thymopoietin in radioimmunoassay and ELISA formats [1]. By contrast, monoclonal antibodies against bovine thymopoietin show strict species specificity and fail to recognize human thymopoietin or the closely related splenic peptide splenin [1][2]. This broad reactivity is critical for developing cross‑species immunoassays.

Species Cross‑Reactivity Polyclonal Antibody Immunoassay

Fragment Length Determines Biological Outcome: Evidence from Shorter Thymopoietin Peptides TP3, TP4, and TP5

A comparative study of thymopoietin fragments TP3 (32‑34), TP4 (32‑35), and TP5 (32‑36) in a mouse Lewis lung tumor model revealed that these closely related peptides exert quantitatively dissimilar effects on metastasis and T‑cell subset distribution [1]. The number of lung metastases was reduced to 72%, 97%, and 83.1% of control, respectively [1]. TP3 uniquely decreased cyclophosphamide‑induced immunotoxicity independently of thymectomy and suppressed autoantibody production 5–6 weeks earlier than TP5 [1]. This demonstrates that even single‑amino‑acid changes in peptide length produce divergent immunological outcomes, implying that the longer 28‑39 fragment has distinct biological properties.

Fragment‑Specific Activity T‑Cell Subsets Tumor Metastasis

Thymopoietin, Cys (28-39)-: Validated Application Scenarios for Procurement Decision‑Making


Production of High‑Titer Anti‑Thymopoietin Antibodies for Immunoassays

When a laboratory needs polyclonal antibodies that recognize native thymopoietin in ELISA, RIA, or Western blotting, Cys‑thymopoietin 28‑39 is the only fragment that consistently yields a 100% response rate in mice [1]. Coupling the peptide to a solid‑phase carrier (e.g., paper disks or activated beads) via the cysteine residue enables carrier‑free immunization, avoiding the poor immunogenicity observed with thymopentin or the 9‑20 fragment [1]. This protocol is directly transferable to commercial antibody production pipelines.

Immunohistochemical Localization of Thymopoietin in Thymus Tissue Sections

For spatial mapping of thymopoietin expression in normal or pathological thymus, the antiserum generated from Cys‑thymopoietin 28‑39 is uniquely capable of staining cortical and medullary epithelial cells [1]. Unlike monoclonal antibodies, which fail to recognize the inactive precursor form present in tissue, this antiserum provides reliable, interpretable immunohistochemical results in both bovine and human specimens [1].

Development of Species‑Cross‑Reactive Immunoassays for Thymopoietin Quantification

To measure thymopoietin levels in serum or tissue extracts from multiple species, the polyclonal antisera produced with Cys‑thymopoietin 28‑39 are essential because they cross‑react with both bovine and human thymopoietin [1][2]. Monoclonal antibodies, by contrast, are species‑restricted and cannot detect human thymopoietin [1]. This makes the 28‑39 fragment the starting material of choice for sandwich ELISA development targeting non‑rodent thymopoietin.

Functional Studies Investigating Fragment‑Length Dependence of Thymopoietin Bioactivity

When dissecting the structure‑activity relationship of thymopoietin, the 28‑39 fragment provides a template that retains the active site while incorporating flanking residues that influence receptor interaction and biological potency [1]. As demonstrated with TP3, TP4, and TP5, even single‑amino‑acid differences alter in vivo outcomes such as tumor metastasis and T‑cell subset ratios [1]; thus the 28‑39 peptide is the appropriate length for studies aiming to capture activities beyond the minimal active site.

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